molecular formula C18H15F2N3O2S B4350172 1-cyclopropyl-5-(difluoromethyl)-7-(4-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

1-cyclopropyl-5-(difluoromethyl)-7-(4-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B4350172
M. Wt: 375.4 g/mol
InChI Key: SOVUGLSWXLAICM-UHFFFAOYSA-N
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Description

1-cyclopropyl-5-(difluoromethyl)-7-(4-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that belongs to the pyrido[2,3-d]pyrimidin-4(1H)-one family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

The synthesis of 1-cyclopropyl-5-(difluoromethyl)-7-(4-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves several steps. One of the common synthetic routes includes the use of cyclopropylamine, difluoromethylthiol, and 4-methoxyphenylboronic acid as starting materials. The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as iodine (I2) under microwave irradiation . This method significantly reduces the reaction time compared to conventional heating methods.

Chemical Reactions Analysis

1-cyclopropyl-5-(difluoromethyl)-7-(4-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

1-cyclopropyl-5-(difluoromethyl)-7-(4-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-cyclopropyl-5-(difluoromethyl)-7-(4-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of critical cellular pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

1-cyclopropyl-5-(difluoromethyl)-7-(4-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and makes it a valuable compound for further research and development.

Properties

IUPAC Name

1-cyclopropyl-5-(difluoromethyl)-7-(4-methoxyphenyl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3O2S/c1-25-11-6-2-9(3-7-11)13-8-12(15(19)20)14-16(21-13)23(10-4-5-10)18(26)22-17(14)24/h2-3,6-8,10,15H,4-5H2,1H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVUGLSWXLAICM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)F)C(=O)NC(=S)N3C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-cyclopropyl-5-(difluoromethyl)-7-(4-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 2
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1-cyclopropyl-5-(difluoromethyl)-7-(4-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 3
1-cyclopropyl-5-(difluoromethyl)-7-(4-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 4
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1-cyclopropyl-5-(difluoromethyl)-7-(4-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 5
1-cyclopropyl-5-(difluoromethyl)-7-(4-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 6
1-cyclopropyl-5-(difluoromethyl)-7-(4-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

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